

An In-depth Technical Guide to the Mechanism of Action of THE-630

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Compound of Interest

Compound Name: LT-630

Cat. No.: B12364330

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Disclaimer: Based on available data, it is highly probable that the requested information for "LT-630" pertains to THE-630, a compound developed by Theseus Pharmaceuticals. This guide will proceed under that assumption.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of THE-630, a novel pan-variant inhibitor of the KIT receptor tyrosine kinase. The information is compiled from preclinical studies and clinical trial data.

Core Mechanism of Action

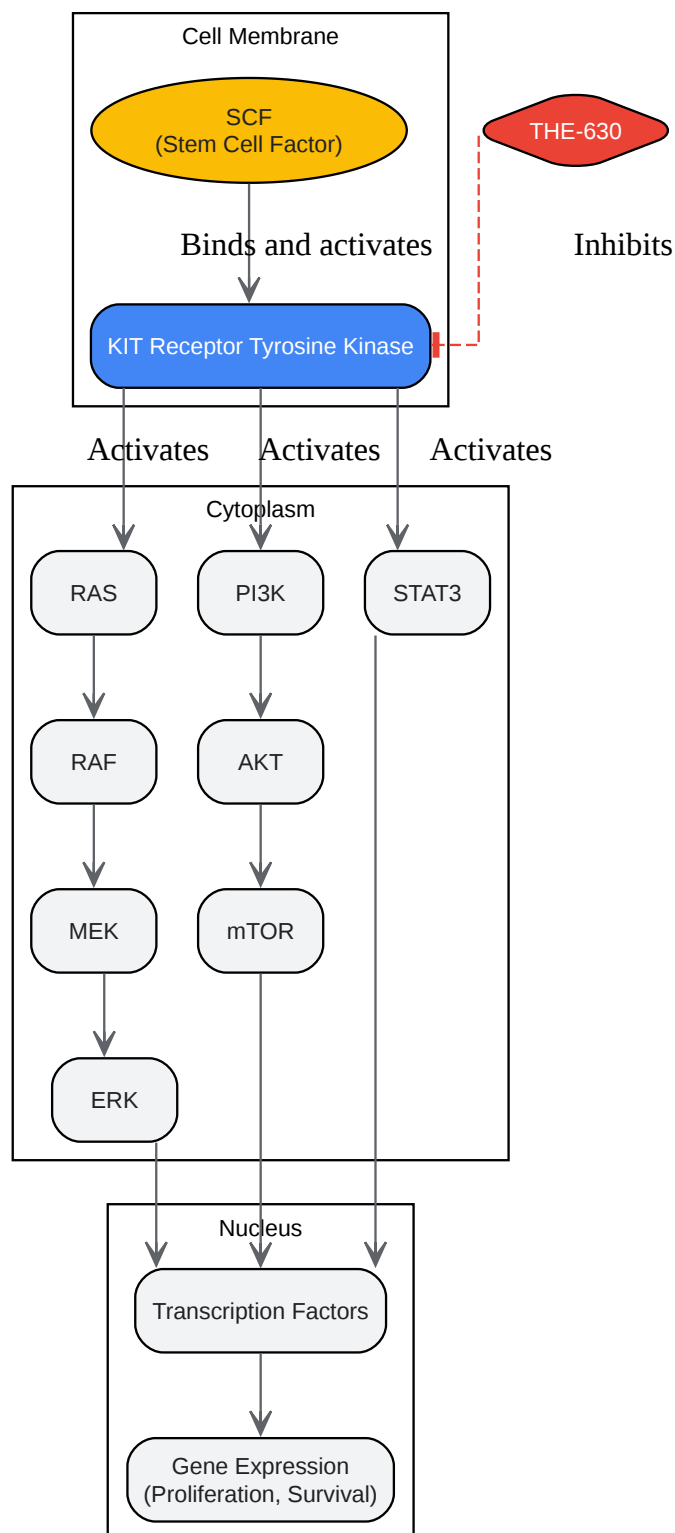
THE-630 is an orally bioavailable small molecule designed as a potent and selective inhibitor of the KIT receptor tyrosine kinase.^{[1][2]} In many cases of gastrointestinal stromal tumors (GIST), the KIT protein is abnormally active due to mutations, leading to uncontrolled cell growth and proliferation.^{[1][2]} THE-630 functions by binding to and inhibiting the activity of both the primary activating and secondary resistance mutations of KIT.^[2] This blockade of KIT-mediated signaling pathways is intended to halt the proliferation of tumor cells that harbor these mutations.^[2]

The primary therapeutic target of THE-630 is patients with advanced GIST whose cancer has developed resistance to previous lines of kinase inhibitor therapy.^[3] The development of THE-630 for GIST was ultimately terminated due to dose-limiting toxicities observed at dose levels required to achieve the target exposure for pan-variant inhibition.^{[4][5]}

Signaling Pathway

The following diagram illustrates the targeted KIT signaling pathway and the inhibitory action of THE-630.

KIT Signaling Pathway and THE-630 Inhibition

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Caption: The KIT signaling pathway is activated by Stem Cell Factor (SCF), leading to downstream activation of pathways that promote cell proliferation and survival. THE-630 inhibits the KIT receptor, blocking these downstream signals.

Quantitative Data

Preclinical Activity

THE-630 demonstrated potent preclinical activity against a range of KIT mutations. The following table summarizes the in vitro inhibitory concentrations (IC50) of THE-630 against various KIT mutations expressed in BaF3 cells.

KIT Mutation Class	Specific Mutation	THE-630 IC50 (nM)
Primary Activating	Exon 11 Deletion	≤ 3[6]
Exon 9 Insertion	≤ 3[6]	
ATP Binding Pocket	V654A	< 25[6]
T670I	< 25[6]	
Activation Loop	D816G/H	< 25[6]
D820A/G	< 25[6]	
N822K	< 25[6]	
Y823D	< 25[6]	
A829P	< 25[6]	
Compound Mutations	Exon 9 + V654A	10[6]
Exon 9 + D816H	33[6]	

In vivo studies in mouse models also showed significant tumor growth inhibition. For instance, in a model with the V654A mutation, THE-630 inhibited tumor growth by 86%, compared to 26% by ripretinib.[6][7] In models with activation loop mutations, THE-630 led to tumor regression of 88% (N822K) and 59% (D820A).[6][7]

Clinical Data (Phase 1/2 Trial - NCT05160168)

The clinical trial evaluated THE-630 in patients with advanced GIST. The following table outlines the dose escalation cohorts from the phase 1 portion of the study.

Cohort	Dose (mg, once daily)	Number of Patients (n)
1	3	3[4]
2	4	7[8]
3	6	3[8]
4	9	3[8]
5	12	3[8]
6	18	4[4]
7	27	6[4][5]

Pharmacokinetic analysis showed an approximately dose-proportional increase in systemic exposure. At a dose of 12 mg, the mean steady-state average plasma concentration (C_{av}) was 47 nM.[8] The projected target exposure for pan-variant KIT activity was an average concentration of 100 nM.[4][8]

Experimental Protocols

Preclinical In Vitro Assays

Cell Lines and Culture:

- GIST-T1 cells, which contain an activating deletion in KIT Exon 11, were used.[6]
- BaF3 cells, a murine pro-B cell line, were engineered to express various mutant forms of human KIT.[6]

Methodology:

- Cell Viability Assays: The effect of THE-630 on the viability of GIST-T1 and engineered BaF3 cells was assessed. Cells were treated with varying concentrations of the inhibitor, and cell viability was measured to determine the IC50 values.[6]

- Downstream Signaling Analysis: The inhibition of KIT-driven downstream signaling pathways was evaluated by methods such as Western blotting to measure the phosphorylation status of key signaling proteins.[6]

Phase 1/2 Clinical Trial (NCT05160168)

Study Design: This was a first-in-human, open-label, multicenter, non-randomized, dose-escalation and expansion study.[9]

Patient Population:

- Patients aged 18 years or older with histologically or cytologically confirmed unresectable or metastatic GIST.[4]
- Patients must have progressed on or been intolerant to imatinib and at least one other tyrosine kinase inhibitor (TKI) such as sunitinib, regorafenib, ripretinib, or avapritinib.[9]
- ECOG performance status of 0-2.[4]

Methodology:

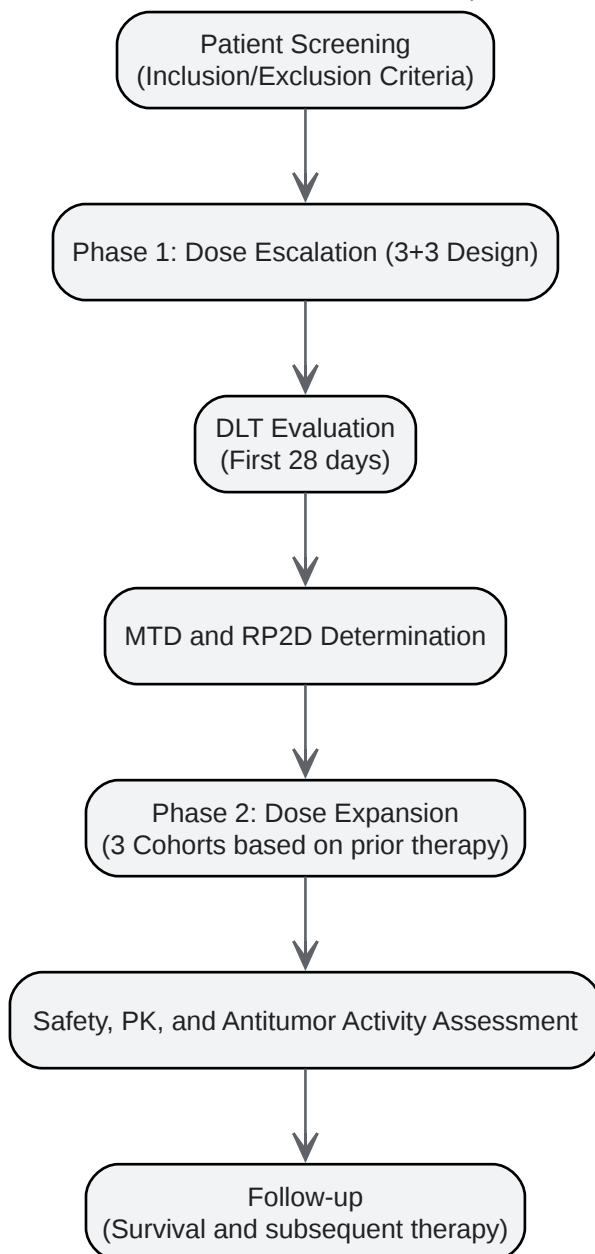
- Dose Escalation (Phase 1): A standard 3+3 dose-escalation design was employed. Patients received THE-630 orally once daily in 28-day cycles.[8][9] The primary objectives were to evaluate the safety profile, determine dose-limiting toxicities (DLTs), the maximum tolerated dose (MTD), and the recommended Phase 2 dose (RP2D).[10]
- Pharmacokinetic (PK) Assessment: Plasma samples were collected on days 1 and 15 of cycle 1 to assess PK parameters of THE-630 and its active metabolite.[8][10]
- Antitumor Activity Assessment: Tumor responses were evaluated using modified RECIST 1.1 criteria.[8]
- Circulating Tumor DNA (ctDNA) Analysis: ctDNA was assessed to monitor changes in KIT-mutant allele fractions.[8]

Visualizations

Clinical Trial Workflow

The following diagram outlines the workflow of the Phase 1/2 clinical trial for THE-630.

THE-630 Phase 1/2 Clinical Trial Workflow (NCT05160168)



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Caption: Workflow of the THE-630 Phase 1/2 clinical trial, from patient screening through dose escalation, expansion, and follow-up.

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